5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-amine
Overview
Description
5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-amine is a chemical compound with the molecular formula C9H9F3N2 and a molecular weight of 202.18 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridin-2-amine moiety . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-amine typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Pyridine Functionalization: The pyridin-2-amine moiety is synthesized through nucleophilic substitution reactions involving pyridine derivatives.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-amine undergoes various chemical reactions, including:
Scientific Research Applications
5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-amine is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-amine can be compared with other similar compounds, such as:
5-(Trifluoromethyl)pyridin-2-amine: This compound lacks the cyclopropyl group, which may result in different chemical and biological properties.
Cyclopropylpyridin-2-amine: This compound lacks the trifluoromethyl group, affecting its lipophilicity and reactivity.
Trifluoromethylcyclopropylamine: This compound lacks the pyridine ring, leading to different applications and reactivity.
The presence of both the trifluoromethyl and cyclopropyl groups in this compound makes it unique and valuable for various research applications .
Biological Activity
5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-amine is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, often improving their potency and selectivity. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
The compound features a pyridine ring substituted with a trifluoromethyl-cyclopropyl moiety. The trifluoromethyl group is recognized for its ability to influence the lipophilicity and electronic properties of the molecule, which can significantly affect biological interactions.
Antimicrobial Activity
Research indicates that derivatives containing trifluoromethyl groups exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit various bacterial strains, including E. coli and S. aureus. In comparative studies, the minimum inhibitory concentration (MIC) values were found to be in the range of 40-50 µg/mL against these pathogens, demonstrating significant antibacterial potential .
Anticancer Activity
The anticancer properties of trifluoromethyl-substituted compounds have been extensively studied. For example, certain derivatives have displayed IC50 values ranging from 3 to 14 µM against various cancer cell lines, including breast and prostate cancer. These compounds were noted for their ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression .
Enzyme Inhibition
The biological activity of this compound may be attributed to its ability to act as an inhibitor of specific enzymes. For instance, structure-activity relationship (SAR) studies have shown that similar compounds can inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes. Inhibition assays revealed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Interaction with Biological Targets
The trifluoromethyl group enhances binding affinity to various biological targets due to its unique electronic characteristics. Studies using molecular docking simulations have suggested that this compound can effectively bind to active sites of target proteins, potentially altering their function and leading to desired therapeutic effects .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of similar pyridine derivatives on human leukemia cell lines. Results indicated that these compounds could significantly reduce cell viability at low concentrations (IC50 < 5 µM), suggesting a promising avenue for cancer therapy development .
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of related compounds against Pseudomonas aeruginosa. The study reported inhibition zones comparable to standard antibiotics, reinforcing the potential use of these compounds in treating resistant infections .
Data Summary
Activity Type | Tested Compounds | Target Organisms/Cells | IC50/MIC Values |
---|---|---|---|
Antibacterial | Trifluoromethyl derivatives | E. coli, S. aureus | MIC: 40-50 µg/mL |
Anticancer | Pyridine derivatives | Breast cancer cell lines | IC50: 3-14 µM |
Enzyme Inhibition | Similar pyridine derivatives | COX enzymes | IC50: comparable to celecoxib |
Properties
IUPAC Name |
5-[1-(trifluoromethyl)cyclopropyl]pyridin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)8(3-4-8)6-1-2-7(13)14-5-6/h1-2,5H,3-4H2,(H2,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREMDJBKVSOLJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=C(C=C2)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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